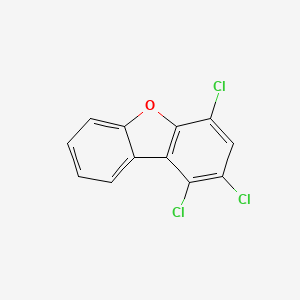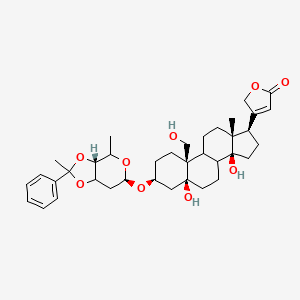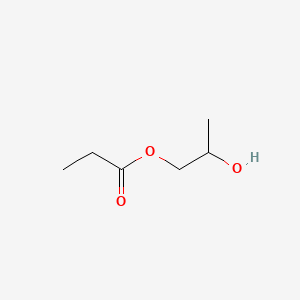
1-Methyl-3-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the third carbon of the naphthalene ring. This compound is known for its pale yellow solid appearance and is used in various chemical and industrial applications.
Métodos De Preparación
1-Methyl-3-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled conditions to introduce the nitro group into the naphthalene ring. The reaction is carried out at a temperature range of 50-60°C to ensure the selective nitration at the desired position.
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration process is followed by purification steps, such as recrystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
1-Methyl-3-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form 1-methyl-3-aminonaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted naphthalenes.
Aplicaciones Científicas De Investigación
1-Methyl-3-nitronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals, including agrochemicals and performance materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-nitronaphthalene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo metabolic reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s effects are mediated through its ability to generate reactive oxygen species and induce oxidative stress, which can result in cell damage or death.
Comparación Con Compuestos Similares
1-Methyl-3-nitronaphthalene can be compared with other similar compounds, such as:
1-Nitronaphthalene: Similar in structure but lacks the methyl group. It is used as an intermediate in dye production.
2-Methyl-1-nitronaphthalene: Similar but with the nitro group at the first position and the methyl group at the second position. It has different reactivity and applications.
1,5-Dinitronaphthalene: Contains two nitro groups and is used in the synthesis of advanced polyurethanes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Propiedades
| 41037-13-2 | |
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-methyl-3-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3 |
Clave InChI |
ZHWLZNWJMCOUIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=CC=CC=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)








